

Spectroscopic Data of 3-Propylpyridin-4-ol: A Technical Guide

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Disclaimer: Experimental spectroscopic data for **3-Propylpyridin-4-ol** is not readily available in public spectral databases. This guide provides a detailed analysis based on the spectroscopic data of two closely related analogue compounds: **3-propylpyridine** and **4-hydroxypyridine**. The predicted spectral characteristics for **3-Propylpyridin-4-ol** are derived from the features of these analogues.

Predicted Spectroscopic Data for 3-Propylpyridin-4ol

The chemical structure of **3-Propylpyridin-4-ol** combines the features of a propyl-substituted pyridine ring and a hydroxyl group at the 4-position. It's important to note that 4-hydroxypyridine exists in a tautomeric equilibrium with 4-pyridone. This equilibrium will significantly influence the spectroscopic properties of **3-Propylpyridin-4-ol**.

Tautomerism of **3-Propylpyridin-4-ol**:

Spectroscopic Data of Analogue Compounds

To predict the spectroscopic features of **3-Propylpyridin-4-ol**, the data from **3-propylpyridine** and **4-hydroxypyridine** are presented below.

Table 1: Spectroscopic Data of 3-Propylpyridine



Spectroscopy	Data
¹ H NMR	Predicted Chemical Shifts (ppm): ~8.4 (d, H2), ~7.5 (d, H6), ~7.2 (dd, H5), ~2.6 (t, -CH ₂ -), ~1.7 (m, -CH ₂ -), ~0.9 (t, -CH ₃)
¹³ C NMR	Chemical Shifts (ppm): ~149.8 (C2), ~147.2 (C6), ~137.5 (C3), ~135.8 (C5), ~123.3 (C4), ~34.5 (-CH ₂ -), ~23.8 (-CH ₂ -), ~13.8 (-CH ₃)[1]
IR (cm ⁻¹)	~3050 (aromatic C-H stretch), ~2960, 2870 (aliphatic C-H stretch), ~1580, 1480, 1420 (C=C and C=N ring stretch)[1]
MS (m/z)	121 (M+), 106, 92, 78[1]

Table 2: Spectroscopic Data of 4-Hydroxypyridine

Spectroscopy	Data
¹H NMR	Chemical Shifts (ppm) in D ₂ O: ~7.5 (d, H2, H6), ~6.4 (d, H3, H5)
¹³ C NMR	Predicted Chemical Shifts (ppm): ~178 (C4), ~140 (C2, C6), ~118 (C3, C5) (for the pyridone tautomer)
IR (cm ⁻¹)	~3400 (O-H stretch), ~1640 (C=O stretch of pyridone tautomer), ~1550 (C=C and C=N ring stretch)
MS (m/z)	95 (M+), 67, 40

Predicted Spectroscopic Analysis of 3-Propylpyridin-4-ol

By combining the structural features of the two analogues, the following spectroscopic characteristics for **3-Propylpyridin-4-ol** can be anticipated:



¹H NMR:

- Aromatic Region: Three signals corresponding to the protons on the pyridine ring. The
 presence of the hydroxyl group (or keto form) will influence their chemical shifts. We would
 expect a singlet for the proton at C5, and two doublets for the protons at C2 and C6. The
 chemical shifts would likely be in the range of 6.0-8.5 ppm.
- Aliphatic Region: The propyl group would show a triplet for the terminal methyl group (~0.9 ppm), a multiplet for the central methylene group (~1.6 ppm), and a triplet for the methylene group attached to the pyridine ring (~2.5 ppm).
- Hydroxyl/Amine Proton: A broad singlet for the OH or NH proton, the chemical shift of which would be dependent on the solvent and concentration.

13C NMR:

- Aromatic Region: Five signals for the pyridine ring carbons. The carbon bearing the hydroxyl group (C4) would be significantly deshielded, appearing around 160-180 ppm, especially in its pyridone tautomeric form. The other aromatic carbons would appear in the range of 110-150 ppm.
- Aliphatic Region: Three signals for the propyl group, similar to those in 3-propylpyridine.

IR Spectroscopy:

- A broad O-H stretching band around 3300-3500 cm⁻¹ for the hydroxypyridine tautomer.
- If the pyridone tautomer is present, a strong C=O stretching band would be observed around 1640-1680 cm⁻¹.
- Aromatic C-H stretching bands just above 3000 cm⁻¹.
- Aliphatic C-H stretching bands just below 3000 cm⁻¹.
- C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region.
- Mass Spectrometry:



- The molecular ion peak (M^+) would be expected at m/z = 151.
- Fragmentation would likely involve the loss of the propyl group or parts of it, leading to fragments similar to those of 4-hydroxypyridine. Common fragmentation patterns would include the loss of an ethyl group (M-29) or a propyl group (M-43).

Experimental Protocols

The following are general protocols for obtaining spectroscopic data.

- 4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: Typically, 5-10 mg of the compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- ¹H NMR Acquisition: The sample is placed in the NMR spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity. A standard one-pulse experiment is typically used to acquire the ¹H spectrum. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.
- ¹³C NMR Acquisition: Due to the low natural abundance of ¹³C, more scans are required compared to ¹H NMR. A proton-decoupled experiment is commonly performed to simplify the spectrum to singlets for each unique carbon.

4.2 Infrared (IR) Spectroscopy

- Sample Preparation (Solid): The solid sample can be prepared as a KBr pellet by grinding a small amount of the sample with potassium bromide and pressing it into a transparent disk.
 Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol oil and placing the paste between two salt plates (e.g., NaCl or KBr).
- Sample Preparation (Liquid): A drop of the liquid sample can be placed between two salt plates to form a thin film.
- Acquisition: A background spectrum of the empty sample holder (or salt plates) is recorded first. Then, the sample is placed in the instrument's beam path, and the sample spectrum is



recorded. The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

4.3 Mass Spectrometry (MS)

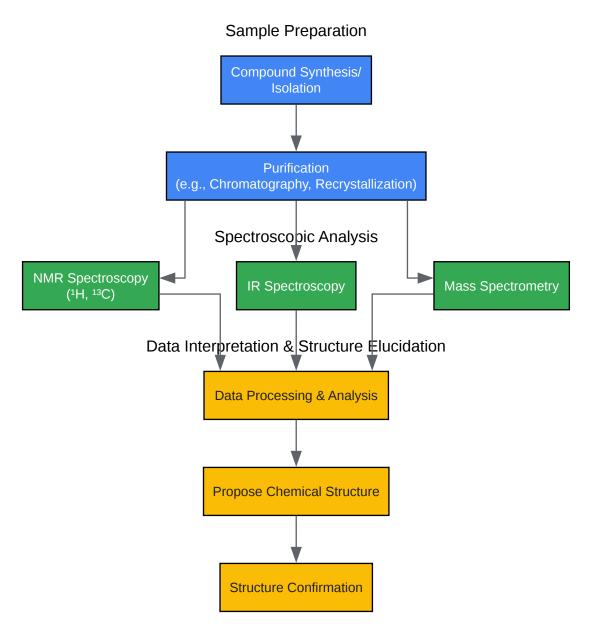
- Sample Introduction: The sample can be introduced into the mass spectrometer in various ways, such as direct infusion, or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: The sample molecules are ionized using one of several techniques. Electron Ionization (EI) is a common hard ionization technique that causes extensive fragmentation.
 Softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used for more fragile molecules to keep the molecular ion intact.
- Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector then records the abundance of each ion at a specific m/z value to generate the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.



General Workflow for Spectroscopic Analysis



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References

- 1. spectrabase.com [spectrabase.com]
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